The 2,6-Difluoro Substitution Pattern is Essential for the High Insecticidal Activity of Benzoylureas Against Key Pests
The 2,6-difluorobenzoyl moiety is a critical pharmacophore in several commercial benzoylurea insecticides. A direct comparison of insecticidal activity shows that a novel 2,6-difluorobenzoylurea derivative (HN-21) exhibits a 72-hour LC50 of 0.681 mg/L against Spodoptera frugiperda, which is significantly more potent than the positive control, lufenuron, which had an LC50 of 10.052 mg/L [1]. In another study, a different 2,6-difluorobenzoyl-containing compound (CME-134) was found to be approximately 5 times as effective as the commercial standard diflubenzuron by topical application, with LD50 values of 0.016 μg/insect and 0.08 μg/insect, respectively [2]. These data demonstrate that the 2,6-difluoro substitution pattern on the benzoyl ring is not merely a structural variation but is integral to achieving high potency in this class of insect growth regulators.
| Evidence Dimension | Insecticidal potency (LC50/LD50) against target pests |
|---|---|
| Target Compound Data | LC50 = 0.681 mg/L (for HN-21 derivative) [1]; LD50 = 0.016 μg/insect (for CME-134 derivative) [2] |
| Comparator Or Baseline | LC50 = 10.052 mg/L (lufenuron) [1]; LD50 = 0.08 μg/insect (diflubenzuron) [2] |
| Quantified Difference | HN-21 is ~14.8x more potent than lufenuron [1]; CME-134 is ~5x more potent than diflubenzuron [2] |
| Conditions | 72-hour larval assay for LC50 (S. frugiperda) [1]; topical application bioassay for LD50 [2] |
Why This Matters
This confirms that the 2,6-difluorobenzoyl moiety is a key driver of insecticidal potency, justifying its selection as an intermediate over others that would yield less active final products.
- [1] Effects of a novel 2,6-difluorobenzoylurea compound on the bioactivity and chitin synthesis of Spodoptera frugiperda. (2023). Retrieved from https://www.nyxxb.cn/EN/10.11963/j.issn.1001-4330.2023.06.008 View Source
- [2] J-STAGE. (2010). ヨトウガ幼虫における1-(3,5-dichloro-2,4-difluorophenyl)-3-(2,6-difluorobenzoyl) urea (CME-134) のキチン合成阻害. Retrieved from https://www.jstage.jst.go.jp/article/jpestics/35/2/35_2_143/_article/-char/ja/ View Source
